Sorbic acid, also known as 2,4-hexadienoic acid, is a naturally occurring organic compound primarily recognized for its antimicrobial properties. [, ] It exists as a white solid with slight solubility in water but good solubility in oils and fats. [, ] Sorbic acid is classified as a short-chain unsaturated fatty acid and plays a crucial role in scientific research, particularly in food preservation. [, ] It is frequently employed to inhibit the growth of molds, yeasts, and certain bacteria in a variety of food products, thus extending their shelf life. [, , ]
Sorbic acid is classified as a fatty acid and is naturally found in some berries. Industrially, it is synthesized through various chemical processes. The compound is categorized as a preservative under the E-number E200 in the European Union, indicating its approval for use in food products.
Sorbic acid can be synthesized through several methods:
The synthesis process often requires precise control of temperature and reaction conditions to optimize yield and purity. For instance, maintaining the reaction mixture temperature between 30°C and 60°C is crucial to minimize the formation of undesirable by-products .
Sorbic acid has the molecular formula and a molar mass of approximately 112.13 g/mol. The structure features:
The structural representation can be depicted as follows:
This configuration allows sorbic acid to interact effectively with microbial cell membranes, disrupting their integrity.
Sorbic acid undergoes various chemical reactions:
These reactions are significant for modifying the compound for specific applications in food preservation and other industries.
The antimicrobial action of sorbic acid primarily involves:
Research indicates that the effectiveness of sorbic acid increases in acidic environments (pH < 6), which enhances its protonated form's ability to cross cell membranes .
These properties make sorbic acid suitable for various applications in food preservation and other fields.
Sorbic acid is extensively utilized in:
Recent studies have explored innovative methods for detecting sorbic acid levels in food products using high-performance liquid chromatography (HPLC) and ultraviolet spectroscopy . These analytical techniques ensure compliance with safety regulations regarding preservative levels in consumables.
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